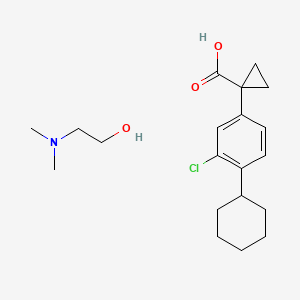![molecular formula C28H35BrN6O10 B15343248 [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate CAS No. 21615-32-7](/img/structure/B15343248.png)
[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate is a complex organic compound with a molecular formula of C28H35BrN6O10 and a molecular weight of 695.516 g/mol. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its ethoxy and butyrate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate involves multiple steps, starting with the preparation of the azo compound. The key steps include:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-acetylamino-2-ethoxyaniline to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with butyric acid to form the dibutyrate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in a controlled environment to ensure high purity and yield. The process is carried out in cleanroom conditions to prevent contamination, and the reactions are monitored closely to maintain optimal conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include nitro compounds and carboxylic acids.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used but can include substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reactions, making it valuable for creating new compounds .
Biology and Medicine
In biological and medical research, the compound is studied for its potential use in drug development. Its ability to undergo specific reactions makes it a candidate for creating targeted therapies .
Industry
Industrially, the compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also used in the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of [[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the ethoxy and butyrate groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,2’-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate
- **2-[[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate
Uniqueness
[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of reactions makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
21615-32-7 |
|---|---|
Formule moléculaire |
C28H35BrN6O10 |
Poids moléculaire |
695.5 g/mol |
Nom IUPAC |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-(2-butanoyloxyethyl)-2-ethoxyanilino]ethyl butanoate |
InChI |
InChI=1S/C28H35BrN6O10/c1-5-8-26(37)44-12-10-33(11-13-45-27(38)9-6-2)23-16-21(30-18(4)36)22(17-25(23)43-7-3)31-32-28-20(29)14-19(34(39)40)15-24(28)35(41)42/h14-17H,5-13H2,1-4H3,(H,30,36) |
Clé InChI |
VJADXSDIUFPTKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCN(CCOC(=O)CCC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


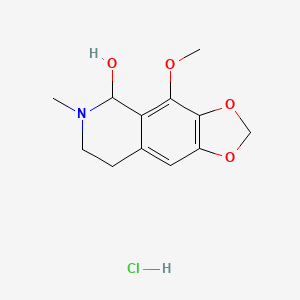


![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
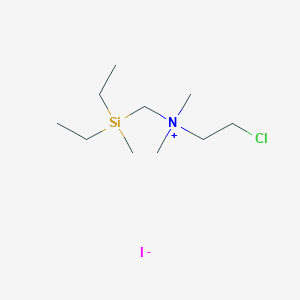
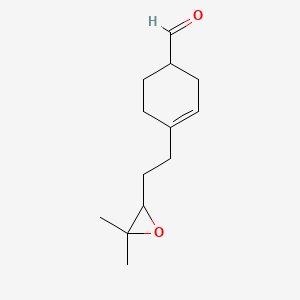
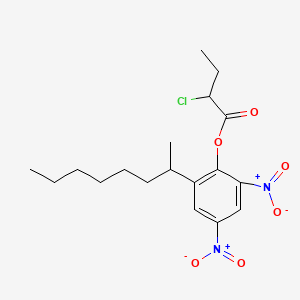

![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
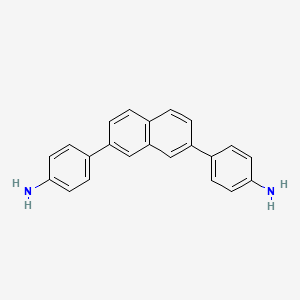
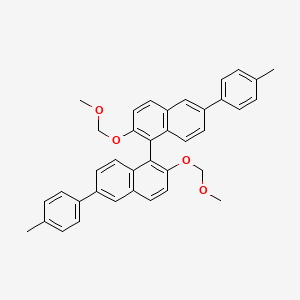
![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)
